

potential degradation pathways of FAAH-IN-2

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Compound of Interest

Compound Name: *FAAH-IN-2*

Cat. No.: *B1677180*

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Technical Support Center: FAAH-IN-2

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **FAAH-IN-2**.

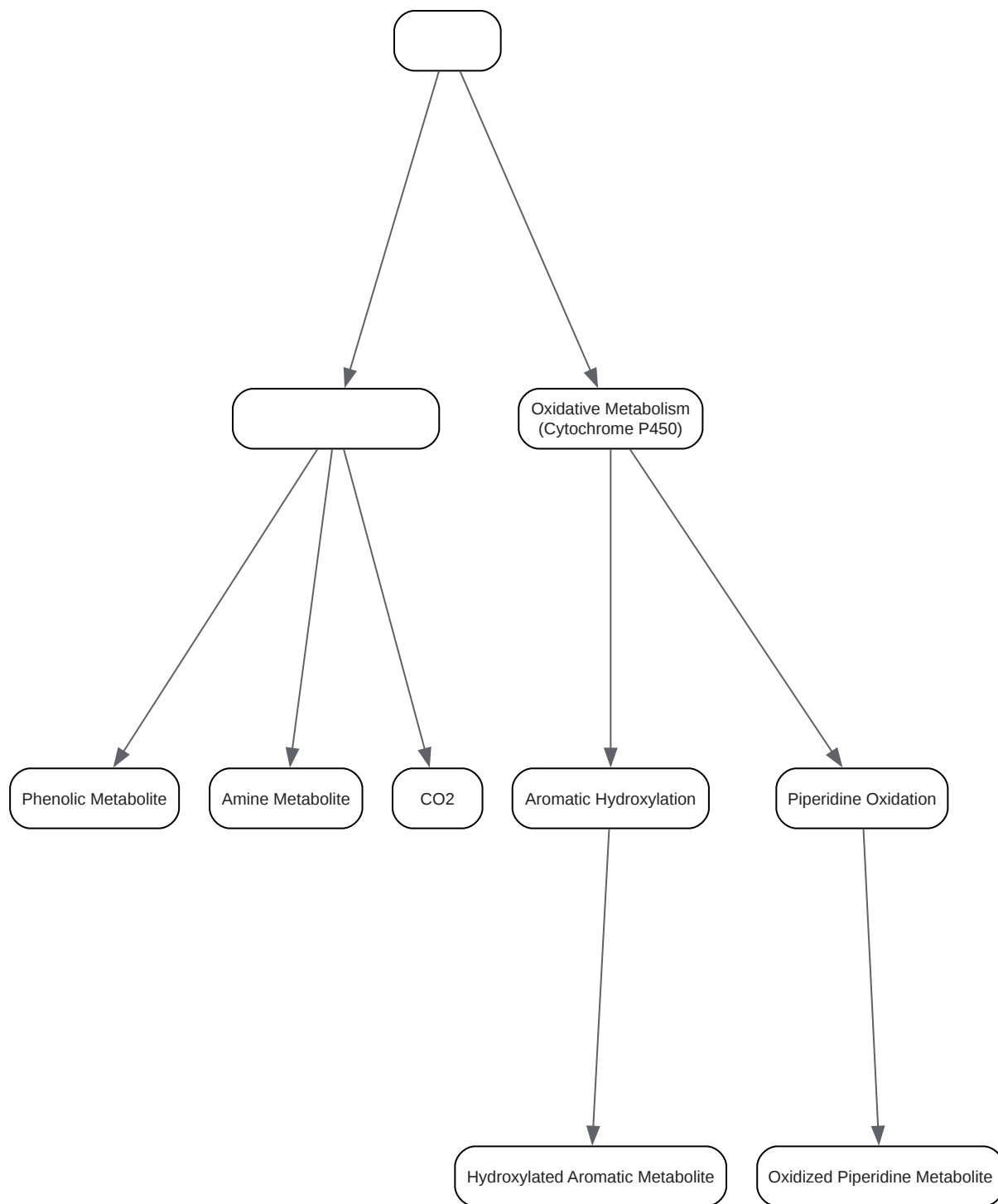
Frequently Asked Questions (FAQs)

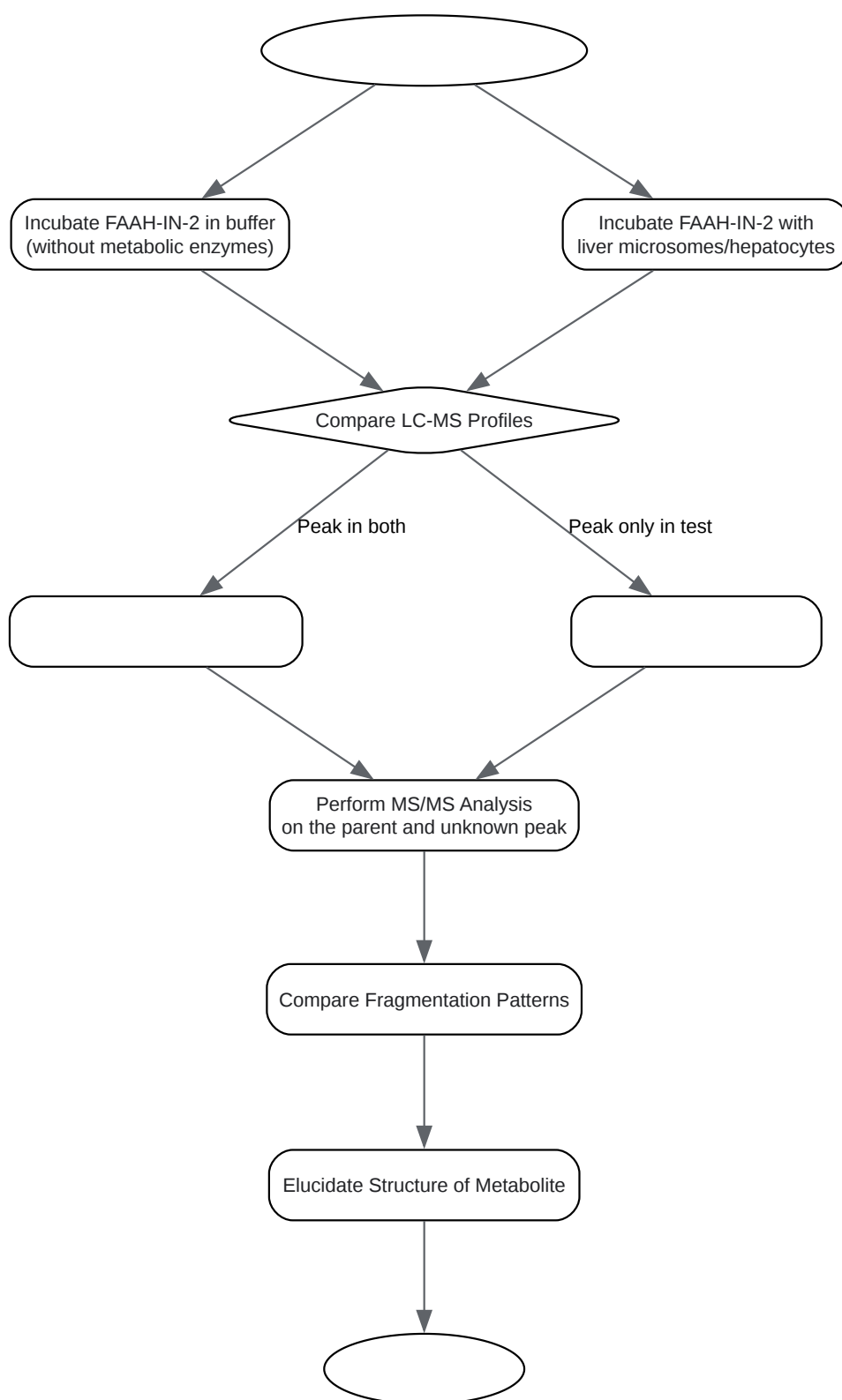
Q1: What are the potential metabolic and chemical degradation pathways of **FAAH-IN-2**?

A1: Based on the chemical structure of **FAAH-IN-2**, a carbamate-based inhibitor, the primary degradation pathways are anticipated to be hydrolysis of the carbamate bond and oxidation of its aromatic and aliphatic cyclic moieties.

- **Hydrolysis:** The carbamate group is susceptible to hydrolysis, which can be chemically or enzymatically mediated. This process would cleave the molecule, yielding a phenol, an amine, and carbon dioxide. The rate of hydrolysis is influenced by pH and the electronic properties of the aromatic ring. Generally, N-monosubstituted carbamates of phenols can be labile to chemical hydrolysis.[1]
- **Oxidative Metabolism:** The aromatic rings and the piperidine ring of **FAAH-IN-2** are potential sites for oxidation by cytochrome P450 (CYP) enzymes in vivo.[2][3][4][5] Aromatic hydroxylation can occur, typically at the para position, forming phenolic metabolites.[2][6] The piperidine ring can also undergo oxidation.

Below is a diagram illustrating the potential degradation pathways.





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